Ethyl 2-chloro-5-methoxybenzoate
Description
Properties
IUPAC Name |
ethyl 2-chloro-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXMAXNWFXCHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Functionalization of Ethyl Benzoate Precursors
An alternative strategy involves introducing chloro and methoxy groups sequentially onto an ethyl benzoate scaffold. This approach is exemplified in the synthesis of methyl 2-chloro-5-methoxybenzoate , where chlorination precedes methoxylation . The process begins with methyl anthranilate, which undergoes iodination, diazotization, and chlorination to introduce substituents.
Adapting this for ethyl esters would follow a similar sequence:
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Iodination : Ethyl anthranilate reacts with iodine and potassium iodate in a mixed solvent system (e.g., dichloromethane and glacial acetic acid) to yield ethyl 2-amino-5-iodobenzoate .
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Diazotization and Chlorination : The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid, followed by chlorination with cuprous chloride to produce ethyl 2-chloro-5-iodobenzoate .
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Methoxylation : The iodo group is displaced via nucleophilic aromatic substitution using methoxide ions, yielding this compound.
This method’s critical advantage is its regioselectivity, as the iodine atom’s strong directing effects ensure precise substitution at the 5-position. However, the multi-step nature reduces overall yield, with reported efficiencies of ~70–80% per step in analogous syntheses .
Acid Chloride Intermediation
The acid chloride route offers high yields and purity by leveraging the reactivity of benzoyl chlorides. As demonstrated in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide , 5-chloro-2-methoxybenzoic acid is first converted to its acid chloride using thionyl chloride . The chloride intermediate is then reacted with ethanol to form the ethyl ester.
Procedure Overview :
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Step 1 : 5-Chloro-2-methoxybenzoic acid (19 g) is refluxed with thionyl chloride (64 mL) for 1 hour to form 5-chloro-2-methoxybenzoyl chloride .
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Step 2 : The acid chloride is dissolved in benzene and treated with ethanol under basic conditions (e.g., pyridine) to facilitate esterification.
This method avoids competing side reactions seen in direct esterification, achieving yields of 85–90% for methyl analogs . For ethyl esters, analogous conditions are expected to yield comparable results, though solvent choice (e.g., toluene instead of benzene) may be preferable for safety.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include temperature, solvent, and catalyst selection. Data from the synthesis of mthis compound highlight the importance of solvent polarity in methoxylation reactions . A mixture of acetonitrile and water (1:1) at 25°C provided optimal results for analogous chlorination reactions, minimizing byproducts such as dihalogenated compounds .
Table 1: Optimization of Chlorination Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | CH₃CN/H₂O (1:1) | Maximizes solubility of intermediates |
| Temperature | 25°C | Prevents over-reaction |
| Catalyst | None | Avoids side reactions with metal ions |
| Reaction Time | 3–5 hours | Balances completion and degradation |
For ethyl ester synthesis, similar optimization would involve testing ethanol’s reactivity in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Characterization and Quality Control
Characterization of this compound relies on spectroscopic techniques. While direct data for the ethyl ester are absent in the provided sources, mthis compound exhibits distinct NMR signals:
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¹H NMR (CDCl₃) : δ 3.88 (s, 3H, OCH₃), 3.84 (s, 3H, COOCH₃), 7.77 (d, J = 8.6 Hz, 1H), 6.74 (dd, J = 8.5, 2.0 Hz, 1H) .
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¹³C NMR : δ 166.2 (C=O), 160.9 (OCH₃), 113.6–101.6 (aromatic carbons) .
For the ethyl analog, the ester methyl group’s signal (δ 3.84) would shift to δ 4.3–4.4 (q, 2H, COOCH₂CH₃), with a triplet for the ethyl CH₃ at δ 1.3–1.4. High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 244.0375 (C₁₀H₁₁ClO₃⁺).
Challenges and Alternative Approaches
A significant challenge in synthesizing this compound is achieving regioselective chlorination. The methoxy group directs electrophilic substitution to the ortho and para positions, but steric hindrance at the ortho position may favor para substitution. To circumvent this, directed ortho metalation (DoM) strategies using lithium bases could position the chloro group selectively .
Additionally, enzymatic esterification using lipases has emerged as a green chemistry alternative, though scalability remains a limitation.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 2-chloro-5-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-5-methoxybenzoic acid.
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the methoxy group enhancing electron density at the aromatic ring, slowing hydrolysis compared to non-substituted esters .
Nucleophilic Substitution
The chlorine atom at the 2-position participates in nucleophilic substitution reactions.
Steric hindrance from the adjacent methoxy group reduces reaction rates compared to unsubstituted analogs .
Reduction Reactions
The ester group is reduced to a primary alcohol under standard conditions.
Selectivity for ester reduction over aromatic chloro groups is attributed to the stability of the intermediate alkoxide .
Oxidation Reactions
Controlled oxidation targets the methoxy group or aromatic ring.
Oxidation of the methoxy group to a hydroxyl group requires harsh conditions due to electron-withdrawing effects from chlorine .
Spectroscopic Characterization
Key spectroscopic data for reaction monitoring:
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IR (KBr):
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3070 cm<sup>-1</sup> (aromatic C–H stretch)
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1655 cm<sup>-1</sup> (C=O stretch)
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1070 cm<sup>-1</sup> (C–O–C stretch)
-
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
Comparative Reactivity
A comparison with analogs highlights substituent effects:
| Compound | Hydrolysis Rate (k, s<sup>-1</sup>) | Nucleophilic Substitution Yield |
|---|---|---|
| This compound | 1.2 × 10<sup>-4</sup> | 58–63% |
| Ethyl 2-methoxybenzoate | 3.8 × 10<sup>-4</sup> | 82–88% |
| Eth |
Scientific Research Applications
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Starting Material | 2-Chloro-5-methoxybenzoic acid |
| Reagent | Ethanol |
| Reaction Type | Esterification |
| Typical Yield | High yield with optimized conditions |
Organic Synthesis
Ethyl 2-chloro-5-methoxybenzoate is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential as active pharmaceutical ingredients (APIs) due to their structural similarities to known bioactive compounds.
Research indicates that this compound possesses notable biological activities:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : In vitro assays revealed that the compound can reduce pro-inflammatory cytokine production in microglial cells, suggesting potential use in treating neuroinflammatory conditions.
Medicinal Chemistry
Ongoing research aims to explore this compound as a precursor in drug development. Its derivatives are being evaluated for therapeutic efficacy against diseases such as cancer and inflammatory disorders .
Industrial Applications
The compound is also used in the manufacture of specialty chemicals, including dyes and fragrances. Its unique chemical properties allow it to serve as a building block for various industrial applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition of bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Research
Research focused on the anti-inflammatory properties of this compound demonstrated its ability to downregulate pro-inflammatory cytokines in cultured microglial cells. This suggests its potential application in neurodegenerative disease treatment strategies.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-methoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃, MW 180.20)
- Key Differences : Lacks the 2-chloro substituent, resulting in reduced molecular weight (180.20 vs. 214.65) and altered polarity.
- Physical Properties: Lower density and boiling point compared to the chloro analog due to reduced molecular mass and halogen absence. Detailed data include solubility in ethanol and IR/NMR spectral identifiers.
- Reactivity : The absence of chlorine diminishes electrophilic substitution reactivity at the 2-position, making it less reactive in halogenation or nucleophilic displacement reactions.
Methyl 2-Acetamido-5-Chlorobenzoate (C₁₀H₁₀ClNO₃, MW 227.65)
- Structural Contrast : Features an acetamido group at the 2-position instead of methoxy. The methyl ester group (vs. ethyl) increases volatility but reduces hydrolytic stability.
- Synthesis : Prepared via reduction of methyl 5-chloro-2-nitrobenzoate followed by acetylation, a route distinct from ethyl ester analogs. The acetamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents.
Ethyl 2-Hydroxy-5-Methoxybenzoate (C₁₀H₁₂O₄, MW 196.20)
- Spectral Data : NMR (δ 8.6 ppm for aromatic protons) and IR (1669 cm⁻¹ for ester C=O) differ significantly from the chloro analog, which would show C-Cl stretching near 550–850 cm⁻¹.
Ethyl 4-Amino-3-Chloro-5-Methoxybenzoate (C₁₀H₁₂ClNO₃, MW 229.66)
- Substituent Positioning: Amino (4-position) and chloro (3-position) groups create a meta-para substitution pattern, altering electronic effects. The amino group enables diazotization and coupling reactions, absent in the 2-chloro-5-methoxy derivative.
- Molecular Weight: Higher than Ethyl 2-chloro-5-methoxybenzoate due to the amino group’s contribution.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Reactivity Insights
- Synthetic Pathways : this compound’s synthesis is less documented than its methyl ester analog, which is reduced to 2-chloro-5-methoxybenzyl alcohol using LiAlH₄. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance.
- Spectroscopic Differentiation: The chloro substituent in this compound causes distinct ¹³C NMR shifts (e.g., C-Cl at ~110–125 ppm) compared to hydroxyl or amino analogs.
- Stability and Applications : Discontinuation () may reflect instability under storage or niche applications. In contrast, Ethyl 2-methoxybenzoate is widely used in flavoring agents, per JECFA/FCC standards.
Biological Activity
Ethyl 2-chloro-5-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesized derivatives that exhibit noteworthy biological properties.
This compound (C10H11ClO3) is an ester derived from 2-chloro-5-methoxybenzoic acid and ethanol. Its structure includes a chloro and methoxy group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, which may influence its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, where it may inhibit the growth of bacteria and fungi by disrupting cellular processes .
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on various studies:
Antimicrobial Studies
A study conducted on a series of compounds derived from this compound demonstrated significant antibacterial and antifungal activities. Compounds synthesized from this ester were tested against several pathogenic bacterial strains, showing varying degrees of effectiveness. Notably, some derivatives exhibited superior activity compared to standard antibiotics like gentamicin .
Anti-inflammatory Research
Research has indicated that this compound could serve as a lead compound in developing anti-inflammatory drugs. In vitro assays revealed that it effectively reduced the production of pro-inflammatory cytokines in microglial cells, suggesting its potential for treating neuroinflammatory conditions .
Synthesis and Derivatives
The synthesis of this compound typically involves the esterification of 2-chloro-5-methoxybenzoic acid with ethanol. This process can be optimized to yield high purity and yield rates. Variations in the synthesis can lead to derivatives with enhanced biological activity.
Example Derivative Activities
Several derivatives synthesized from this compound have been evaluated for their biological properties:
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-chloro-5-methoxybenzoate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via esterification of 2-chloro-5-methoxybenzoic acid with ethanol under acidic catalysis. A common approach involves refluxing the acid with excess ethanol and a catalyst like sulfuric acid or thionyl chloride (SOCl₂). For example, in analogous syntheses (e.g., benzothiazole derivatives), ethyl chloroacetate is reacted with amines under alkaline conditions, followed by recrystallization from ethanol . Key factors affecting yield include:
- Catalyst choice : SOCl₂ often provides higher esterification efficiency due to its dehydrating properties.
- Temperature : Prolonged reflux (~7 hours) ensures complete conversion but may require inert atmospheres to prevent side reactions.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A combination of techniques is required:
- ¹H/¹³C NMR : Identify substituent patterns (e.g., methoxy singlet at ~3.8 ppm, ester carbonyl at ~165–170 ppm).
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
- HRMS (EI) : Validate molecular ion ([M⁺] at m/z 228.0295 for C₁₀H₁₁ClO₃) and fragmentation patterns .
- Elemental Analysis : Ensure C, H, and Cl percentages align with theoretical values (e.g., C 52.53%, H 4.85%, Cl 15.51%) .
Advanced: How can researchers optimize the esterification of 2-chloro-5-methoxybenzoic acid to improve purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use toluene or DMF to azeotropically remove water, shifting equilibrium toward ester formation.
- Catalyst Screening : Compare SOCl₂, H₂SO₄, and p-toluenesulfonic acid (PTSA) for reaction efficiency and ease of purification.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining yield .
- In-line Monitoring : Employ TLC (silica gel, ethyl acetate/hexane 1:4) or GC-MS to track progress and minimize over-esterification.
Advanced: How should discrepancies between theoretical and experimental spectral data be resolved?
Methodological Answer:
Discrepancies (e.g., NMR peak splitting or HRMS deviations) require systematic analysis:
Crystallography : Use single-crystal X-ray diffraction (via SHELXL refinement) to resolve ambiguous substituent positions .
Isotopic Labeling : Synthesize deuterated analogs (e.g., methoxy-d₃) to isolate specific signals in overlapping regions .
Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) to identify conformational mismatches .
Contaminant Screening : Perform HPLC-MS to detect trace impurities (e.g., unreacted acid or diethyl ether adducts) .
Advanced: What strategies address low reactivity in nucleophilic substitution reactions involving the chloro substituent?
Methodological Answer:
The chloro group’s low reactivity in aromatic systems demands tailored approaches:
- Activating Groups : Introduce electron-withdrawing groups (e.g., nitro) para to Cl to enhance electrophilicity.
- Metal Catalysis : Employ CuI/1,10-phenanthroline for Ullmann-type couplings or Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .
- High-Temperature Reactions : Use DMSO as a solvent at 130–150°C to accelerate substitution .
- Protection-Deprotection : Temporarily protect the ester group (e.g., silylation) to avoid side reactions during substitution .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethanol/water mixtures to remove polar impurities.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) achieves baseline separation of ester products from starting materials .
- Distillation : For large-scale synthesis, vacuum distillation (bp ~120–130°C at 10 mmHg) isolates the ester with >95% purity .
Advanced: How can researchers analyze and mitigate thermal instability during synthesis?
Methodological Answer:
Thermal degradation (e.g., ester hydrolysis or Cl elimination) is minimized by:
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation during reflux.
- Low-Temperature Alternatives : Replace conventional heating with photoredox catalysis (e.g., Ru(bpy)₃²⁺) for gentler conditions.
- Stability Studies : Conduct TGA/DSC to identify decomposition thresholds and adjust reaction temperatures accordingly .
Safety: What protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during distillation.
- Waste Disposal : Quench reaction mixtures with NaHCO₃ before disposing in halogenated waste containers .
- Emergency Measures : Immediate ethanol wash for skin contact and activated charcoal for accidental ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
